molecular formula C8H17NO2 B13547379 Ethyl 4-(ethylamino)butanoate

Ethyl 4-(ethylamino)butanoate

Cat. No.: B13547379
M. Wt: 159.23 g/mol
InChI Key: SZZGAYYWSNYVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(ethylamino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes an ethylamino group attached to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(ethylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For example, ethyl 4-chlorobutanoate can react with ethylamine under basic conditions to form this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ethyl 4-(ethylamino)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol by the transfer of hydride ions .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 4-(ethylamino)butanoate

InChI

InChI=1S/C8H17NO2/c1-3-9-7-5-6-8(10)11-4-2/h9H,3-7H2,1-2H3

InChI Key

SZZGAYYWSNYVQI-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC(=O)OCC

Origin of Product

United States

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